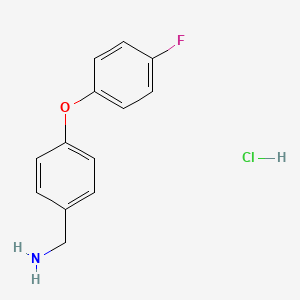

4-(4-Fluorophenoxy)benzylamine hydrochloride

描述

4-(4-Fluorophenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C13H12FNO·HCl and a molecular weight of 253.70 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)benzylamine hydrochloride typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

化学反应分析

Types of Reactions

4-(4-Fluorophenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives .

科学研究应用

Pharmaceutical Development

4-(4-Fluorophenoxy)benzylamine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable component in drug formulation. Research indicates that derivatives of this compound exhibit promising pharmacological activities, including receptor agonism and enzyme inhibition, which are crucial for developing new therapeutic agents targeting conditions such as inflammation and neurodegeneration .

Case Study: Neurological Disorders

In studies focused on the agonistic properties of this compound, it has been shown to improve cellular activity significantly compared to related compounds. For instance, certain analogues demonstrated enhanced efficacy in cellular assays, indicating their potential as therapeutic agents for neurological conditions .

Biochemical Research

The compound is extensively employed in biochemical studies to investigate receptor binding and enzyme inhibition. It provides insights into molecular interactions and biological pathways, which are essential for understanding various physiological processes. The ability of this compound to modulate enzyme activity is particularly noteworthy, as it can influence metabolic pathways and signaling mechanisms .

Case Study: Enzyme Inhibition

Research has highlighted the compound's role as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders, with studies showing significant inhibition rates against tyrosinase from various sources .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its chemical structure allows it to act as a building block for creating advanced materials used in coatings, adhesives, and other industrial applications. The incorporation of this compound can lead to improved performance characteristics in these materials .

Diagnostic Applications

This compound plays a crucial role in developing diagnostic agents that improve the sensitivity and specificity of clinical tests. Its ability to interact with biomolecules makes it suitable for use in assays designed to detect various diseases. Research has focused on utilizing this compound in creating more effective diagnostic tools that can provide accurate results in medical settings .

Environmental Monitoring

In environmental science, this compound is utilized in sensor technology for detecting pollutants. Its chemical properties enable the development of sensors capable of real-time monitoring of environmental contaminants, contributing to efforts aimed at pollution control and environmental protection .

Comparative Analysis Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhanced efficacy observed in receptor agonism studies |

| Biochemical Research | Investigates receptor binding and enzyme inhibition | Significant tyrosinase inhibition for dermatological use |

| Material Science | Improves mechanical properties and thermal stability in polymers | Used in advanced coatings and adhesives |

| Diagnostic Applications | Develops agents for improved clinical testing | Increased sensitivity and specificity |

| Environmental Monitoring | Creates sensors for real-time pollutant detection | Contributes to pollution monitoring efforts |

作用机制

The mechanism of action of 4-(4-Fluorophenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-Fluorobenzylamine

- 4-Fluorophenol

- Benzylamine

Uniqueness

4-(4-Fluorophenoxy)benzylamine hydrochloride is unique due to its specific chemical structure, which combines the properties of both fluorophenol and benzylamine. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

生物活性

Overview

4-(4-Fluorophenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C13H12FNO·HCl and a molecular weight of 253.70 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including its role in biochemical pathways, potential therapeutic applications, and interactions with various biomolecules.

The synthesis of this compound typically involves the reaction of 4-fluorophenol with benzylamine. This reaction is conducted under controlled conditions to ensure high yield and purity. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are important for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions modulate the activity of these targets, thereby influencing various biochemical pathways. For instance, this compound has been shown to inhibit the metabolism of certain acids, which may have implications for metabolic disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, compounds derived from this structure exhibited over 60% inhibition of fungal growth in cultures infected with Candida albicans and Aspergillus flavus at concentrations as low as 64 µg/mL .

Inhibition of Tyrosinase

Inhibitors of tyrosinase (TYR) are crucial for treating hyperpigmentation disorders. Research indicates that derivatives of this compound exhibit competitive inhibition of TYR from Agaricus bisporus, suggesting potential applications in dermatological therapies . The binding mode and efficacy of these compounds were analyzed using docking studies, revealing promising results for further development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives based on the structure of this compound. The results indicated strong antibacterial activity against S. aureus, with some compounds achieving over 65% growth inhibition at low concentrations .

- Tyrosinase Inhibition : Another investigation focused on the design and synthesis of new small molecules incorporating the 4-fluorobenzylpiperazine moiety, which showed enhanced inhibition against TYR compared to previous compounds. The IC50 values for these derivatives were significantly lower than those for existing inhibitors, indicating a higher potency .

Comparative Analysis

| Compound | Structure | Activity | IC50 (µM) |

|---|---|---|---|

| 4-(4-Fluorophenoxy)benzylamine | C13H12FNO·HCl | Antimicrobial | Varies |

| 4-Fluorobenzylamine | C7H8F·NH2 | Moderate TYR inhibitor | Higher than derivatives |

| Benzylamine | C7H9N | Low antimicrobial activity | N/A |

属性

IUPAC Name |

[4-(4-fluorophenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCHAOUFEVMQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437903 | |

| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568565-86-6 | |

| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。